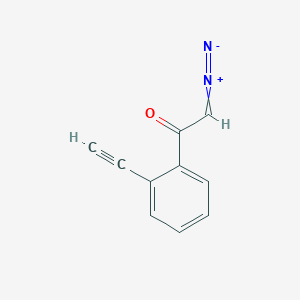
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate is an organic compound characterized by the presence of a diazonium group and an ethynylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 2-ethynylaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to maintain the stability of the diazonium compound and ensure high yields.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), bases (e.g., sodium hydroxide), and amines. These reactions are typically carried out in aqueous or organic solvents at low to moderate temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate. These reactions are usually performed in aqueous or mixed solvents.
Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Cyclization Reactions:
Scientific Research Applications
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in the synthesis of bioactive compounds.
Analytical Chemistry: Used in the development of analytical methods for detecting and quantifying various analytes.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The ethynyl group can also participate in reactions, such as cyclization, due to its triple bond.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-(2-methylphenyl)ethen-1-olate
- 2-Diazonio-1-(2-ethoxyphenyl)ethen-1-olate
- 2-Diazonio-1-(2-chlorophenyl)ethen-1-olate
Uniqueness
2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other diazonium compounds. This allows for unique cyclization reactions and the formation of heterocyclic compounds that are not easily accessible from other diazonium salts.
Properties
CAS No. |
142458-70-6 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-diazo-1-(2-ethynylphenyl)ethanone |
InChI |
InChI=1S/C10H6N2O/c1-2-8-5-3-4-6-9(8)10(13)7-12-11/h1,3-7H |
InChI Key |
HKSKZOWLSTVADP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















